5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one
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Overview
Description
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a fluorine atom and a hydroxymethyl group to the quinazolinone structure enhances its chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization with benzaldehyde to form 2-phenylquinazolin-4(3H)-one.
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Fluoro-2-(carboxymethyl)-3-phenylquinazolin-4(3H)-one.
Reduction: 5-Fluoro-2-(hydroxymethyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine:
Anti-Cancer: Due to its structural similarity to other anti-cancer quinazolinones, it is being investigated for its potential to inhibit cancer cell growth.
Anti-Inflammatory: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxymethylphenylboronic acid
- 5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the quinazolinone core in 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one distinguishes it from other similar compounds. This core structure is crucial for its biological activity and potential therapeutic applications.
- Chemical Properties: The addition of the fluorine atom and hydroxymethyl group enhances its reactivity compared to other quinazolinones.
Properties
Molecular Formula |
C15H11FN2O2 |
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Molecular Weight |
270.26 g/mol |
IUPAC Name |
5-fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-8,19H,9H2 |
InChI Key |
BKVJJWWCXMLICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)CO |
Origin of Product |
United States |
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